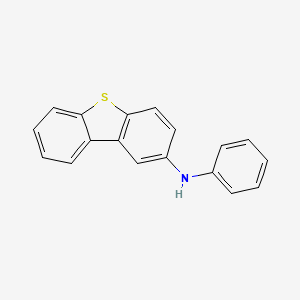

N-phenyl dibenzothiophen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

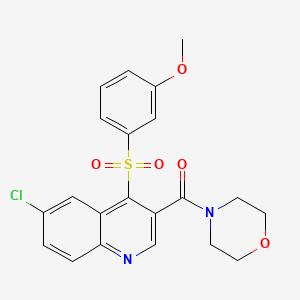

“N-phenyl dibenzothiophen-2-amine” is a chemical compound with the CAS number 1300028-91-4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The linear formula for “this compound” is C18H13NS . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications

Oxidation Products in Antioxidants

- N-phenyl dibenzothiophen-2-amine is studied for its role in antioxidants, particularly in the rubber industry. Electrochemical and spectroscopic studies show that during oxidation, these compounds exhibit reversible redox couples and form monocation radicals and dications. The oxidation potential significantly depends on the substituent at the N′H– moiety (Rapta et al., 2009).

Photopolymerization and Photochemistry

- Novel phenylthiobenzophenone and diphenylthiophene photoinitiators, including derivatives of this compound, demonstrate enhanced photoinduced polymerization activities. The study includes absorption, fluorescence, phosphorescence analysis, and photoreduction/photolysis, providing insights into their potential use in photopolymerization (Allen et al., 1998).

Synthesis of N-alkyl Carbazoles

- This compound is also relevant in the synthesis of N-alkyl carbazoles through two-fold S N Ar aminations of dibenzothiophene dioxides. This process demonstrates its potential in organic synthesis and the development of new compounds (Kaga et al., 2019).

Applications in Organic Electronics

- Studies show the use of this compound in the synthesis of organic materials with potential applications in electronics. For instance, its derivatives are used in the development of light-emitting polymers for single-layer light-emitting devices, demonstrating improved electroluminescent performance (Feng et al., 2017).

Electron Transport Materials

- Derivatives of this compound are synthesized and used as electron-transport materials in organic light-emitting devices. These materials exhibit high electron mobilities, indicating their potential in improving the efficiency of such devices (Huang et al., 2006).

Synthesis of Metal Complexes

- The compound is involved in the synthesis of new metal complexes, such as those of Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes are characterized by various spectroscopic techniques, indicating potential applications in material science and chemistry (Al-Amiery et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein . It also inhibits CYP1A2, CYP2C19, and CYP3A4 enzymes .

Mode of Action

Its inhibition of certain cytochrome p450 enzymes suggests that it may interfere with the metabolism of other substances within the body .

Pharmacokinetics

N-phenyl dibenzothiophen-2-amine exhibits high gastrointestinal absorption, suggesting good oral bioavailability . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . This could potentially affect its distribution within the body. The compound also inhibits several cytochrome P450 enzymes, which could impact its own metabolism as well as that of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics could also potentially influence its action.

properties

IUPAC Name |

N-phenyldibenzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZCGLQGDKMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)